Rhodamine Phalloidin

Description

Historical Context in Actin Cytoskeleton Research

The use of phalloidin (B8060827) as a tool in cell biology began with its discovery and isolation. Phalloidin was one of the first cyclic peptides to be identified, isolated from the death cap mushroom and crystallized in 1937 by Feodor Lynen and Ulrich Wieland. wikipedia.org Its unusual structure, containing a cysteine-tryptophan linkage, was elucidated in 1955. wikipedia.org Scientists soon discovered its potent and specific binding to actin, which led to its adoption as a staining reagent for visualizing the actin cytoskeleton. wikipedia.org The development of a fluorescent phalloidin conjugate in 1979 marked a significant advancement, providing a superior method for labeling actin filaments in fixed samples. nih.gov This innovation has made fluorescently labeled phalloidin, including Rhodamine Phalloidin, a gold standard for F-actin visualization in research. nih.govrupress.org

Foundational Principles of Phalloidin-Actin Interaction

The utility of this compound as a research tool is grounded in the specific and stable interaction between phalloidin and F-actin, and the fluorescent properties imparted by the rhodamine conjugate.

Phalloidin binds at the interface between F-actin subunits, effectively locking adjacent subunits together. wikipedia.org This binding stabilizes the actin filament by significantly reducing the rate constant for the dissociation of actin monomers from the filament ends, thereby preventing depolymerization. wikipedia.orgyale.eduacs.org Phalloidin's stabilizing effect is so potent that it can protect F-actin from the depolymerizing effects of various agents and conditions. yale.eduacs.org Research has shown that phalloidin increases the proportion of F-actin in cells without altering the size of the globular actin (G-actin) pool and achieves this by decreasing the rate of actin degradation. nih.gov This stabilization is a key aspect of its function as a research tool, allowing for the preservation of actin structures for detailed microscopic analysis. cytoskeleton.com

A crucial characteristic of phalloidin is its high selectivity for filamentous actin (F-actin) over its monomeric form, G-actin. wikipedia.orgthermofisher.com This specificity is a significant advantage over other methods like actin antibodies, which can bind to both forms of actin and lead to higher background signals in imaging. cytoskeleton.comcytoskeleton.com The selective binding of phalloidin results in a clear and distinct contrast between the stained actin filaments and the unstained cellular components, providing high-quality images of the cytoskeleton. thermofisher.com Phalloidin binds stoichiometrically to actin filaments, with approximately one phalloidin molecule per actin subunit. thermofisher.comimmunologicalsciences.com This precise binding does not significantly differ across various species, including plants and animals, making it a versatile tool for a wide range of biological research. thermofisher.com

The conjugation of phalloidin with a fluorescent dye like rhodamine is what enables the visualization of F-actin under a fluorescence microscope. Rhodamine dyes are a family of fluorophores known for their intense fluorescence, high photostability, and high quantum yields. syronoptics.commpg.denih.gov These properties make them ideal for various fluorescence-based applications, including microscopy. syronoptics.comontosight.ai When conjugated to phalloidin, rhodamine provides a bright and stable fluorescent signal that allows for the precise localization of F-actin within cells. medchemexpress.com The choice of fluorophore can affect the brightness and stability of the signal, with rhodamine derivatives being among the most popular due to their excellent photochemical properties. researchgate.netaatbio.com The fluorescence of rhodamine-phalloidin (B2604369) increases significantly when it is bound to actin filaments compared to when it is free in solution, further enhancing the signal-to-noise ratio in imaging experiments. nih.gov

Interactive Data Table: Properties of Phalloidin Conjugates

| Property | Description | Source |

|---|---|---|

| Binding Specificity | Selectively binds to filamentous actin (F-actin) over monomeric G-actin. | wikipedia.orgthermofisher.com |

| Binding Ratio | Approximately one phallotoxin molecule per actin subunit. | thermofisher.comimmunologicalsciences.com |

| Effect on Actin | Stabilizes F-actin by preventing depolymerization. | wikipedia.orgyale.eduacs.org |

| Species Reactivity | Binding properties do not change appreciably with actin from different species. | thermofisher.com |

| Visualization | Fluorescent tag (e.g., Rhodamine) allows for visualization via fluorescence microscopy. | medchemexpress.comabcam.com |

| Affinity (Kd) | Unlabeled phalloidin has a Kd of approximately 36 nM; fluorescent conjugates can vary. | cytoskeleton.com |

Interactive Data Table: Research Findings on Phalloidin-Actin Interaction

| Finding | Details | Source |

|---|---|---|

| Binding Site | Phalloidin binds in a pocket at the interface of three adjacent actin subunits. | yale.eduacs.orgnih.govresearchgate.netresearchgate.net |

| Stabilization Mechanism | Locks adjacent actin subunits together, reducing the monomer dissociation rate. | wikipedia.org |

| Effect on Actin Pool | Increases the proportion of F-actin without changing the G-actin pool size. | nih.gov |

| Fluorescence Enhancement | The fluorescence of rhodamine-phalloidin increases upon binding to F-actin. | nih.gov |

| Inhibition of ATP Hydrolysis | Phalloidin inhibits the ATP hydrolysis activity of F-actin. | wikipedia.org |

| Conformational State | Phalloidin binding does not induce significant conformational changes in ADP-actin. | researchgate.netembopress.org |

Structure

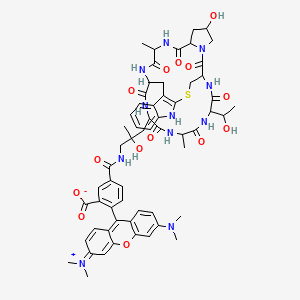

2D Structure

Properties

Molecular Formula |

C60H69N11O14S |

|---|---|

Molecular Weight |

1200.3 g/mol |

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]benzoate |

InChI |

InChI=1S/C60H69N11O14S/c1-28-50(74)64-42-23-39-35-11-9-10-12-41(35)67-57(39)86-26-44(58(81)71-25-34(73)22-45(71)55(79)63-28)66-56(80)49(30(3)72)68-51(75)29(2)62-54(78)43(65-53(42)77)24-60(4,84)27-61-52(76)31-13-16-36(40(19-31)59(82)83)48-37-17-14-32(69(5)6)20-46(37)85-47-21-33(70(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,67,72-73,84H,22-27H2,1-8H3,(H7-,61,62,63,64,65,66,68,74,75,76,77,78,79,80,82,83) |

InChI Key |

GKDGVPZDPBBBGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)C(C)O |

Origin of Product |

United States |

Molecular Basis of Rhodamine Phalloidin Actin Interaction in Research

Binding Kinetics and Thermodynamics

The interaction between Rhodamine Phalloidin (B8060827) and F-actin can be described by its association rate constant (k_on) and its dissociation rate constant (k_off). Research indicates that the binding process is characterized by a rapid association and an extremely slow dissociation.

The association rate (k_on) reflects how quickly Rhodamine Phalloidin binds to available sites on the actin filament. Studies have reported k_on values in the range of 1 x 10⁵ to 4 x 10⁵ M⁻¹s⁻¹ [15, 30]. This rapid binding allows for efficient labeling of F-actin structures within minutes in typical experimental conditions.

Conversely, the dissociation rate (k_off) is exceptionally low. The phalloidin toxin component binds into a pocket formed by three adjacent actin protomers, effectively locking them together and stabilizing the filament. This results in a very stable complex with a k_off value estimated to be on the order of 3 x 10⁻⁵ to 8 x 10⁻⁵ s⁻¹ [24, 32]. This translates to a half-life (t₁/₂) of the complex that can exceed several hours, ensuring that the fluorescent signal remains stably associated with the target structure throughout the course of most imaging experiments. The slow dissociation is the primary reason for phalloidin's potent filament-stabilizing effect.

This compound exhibits a very high affinity for F-actin, with K_d values consistently reported in the low nanomolar (nM) range. This strong interaction ensures that the probe binds specifically and saturates F-actin at relatively low concentrations, minimizing non-specific background signal. The conjugation of the rhodamine fluorophore to phalloidin does not significantly impair the binding affinity of the parent toxin [10, 15]. Experimental determinations place the K_d for various rhodamine-phalloidin (B2604369) conjugates between approximately 10 and 40 nM.

| Actin Source | Experimental Condition | Reported Kd (nM) | Reference |

|---|---|---|---|

| Rabbit Skeletal Muscle Actin | 25°C, pH 7.4 | ~25 | [15, 24] |

| Bovine Brain Actin | 22°C, pH 7.2 | ~38 | |

| Human Platelet Actin | 25°C, pH 7.5, Scatchard Analysis | ~15 | |

| Rabbit Skeletal Muscle Actin | 37°C, pH 7.4 | ~30 |

The stoichiometry of binding describes the molar ratio of the ligand (this compound) to its binding partner (actin) at saturation. Extensive research, including fluorescence titration and equilibrium dialysis experiments, has conclusively demonstrated that this compound binds to F-actin with a stoichiometry of 1:1 [30, 32]. This means that one molecule of this compound binds to one actin protomer (monomer) within the polymer filament. This precise and consistent ratio is critical for quantitative analysis, as the fluorescence intensity can be directly correlated with the amount of F-actin present in a sample, assuming saturating concentrations of the probe are used.

Equilibrium Dissociation Constants [10, 15, 24, 30, 32]

Influence of Environmental and Structural Factors on Binding

The binding interaction between this compound and F-actin, while robust, can be influenced by the physicochemical environment and the specific structural characteristics of the actin protein itself.

The binding of phalloidin conjugates is dependent on the integrity of the F-actin structure. Both pH and ionic strength can modulate this interaction by affecting the conformation of actin filaments and the electrostatic forces involved in binding.

pH: The binding affinity is optimal and relatively stable within a physiological pH range of approximately 6.5 to 8.0 [15, 24]. Within this range, the critical protonation states of amino acid residues in both actin and phalloidin are maintained. However, significant deviations to acidic (pH < 5.0) or alkaline (pH > 9.0) conditions can lead to a marked decrease in binding. This is primarily attributed to the denaturation of the actin filament structure and alterations in the charge of key residues within the binding pocket, rather than a direct effect on the this compound molecule itself .

Ionic Strength: The interaction involves both hydrophobic and electrostatic components. While binding is strong under standard physiological salt concentrations (e.g., 100-150 mM KCl), very high ionic strength can partially weaken the affinity by shielding the electrostatic interactions that contribute to the stability of the complex . Conversely, very low ionic strength can destabilize the actin filaments, indirectly preventing efficient binding. Therefore, maintaining a physiological ionic environment is recommended for optimal and reproducible staining.

The versatility of this compound as a universal F-actin probe stems from the highly conserved nature of its binding site across different actin isoforms.

Actin Isoform Specificity: Vertebrates express several actin isoforms, including alpha-skeletal, alpha-cardiac, alpha-smooth muscle, beta-cytoplasmic, and gamma-cytoplasmic actins. The binding site for phalloidin is located at the interface of adjacent subunits and involves residues that are nearly 100% conserved across all these major isoforms [9, 30]. Consequently, this compound binds with high affinity to F-actin originating from diverse species and cell types, showing negligible isoform specificity. This makes it an invaluable tool for comparative studies across different biological systems .

Conformational Dynamics: The conformation of the actin filament, which is influenced by the nucleotide bound to the protomers (e.g., ATP, ADP-Pᵢ, or ADP), can have a subtle influence on phalloidin binding kinetics. Phalloidin preferentially binds to and stabilizes the ADP-F-actin state, which is the predominant form in stable filaments . While it binds to all conformational states of F-actin, its stabilizing effect is most pronounced on the more flexible ADP-bound filaments, effectively preventing their depolymerization. The binding event itself traps the filament in a conformation that is resistant to disassembly.

Impact of Actin-Binding Proteins on this compound Interaction

The interaction of this compound with actin filaments can be influenced by the presence of other actin-binding proteins. These proteins, by binding to actin, can potentially alter the conformation of the filament and thereby affect the binding kinetics and affinity of this compound.

Myosin Subfragment-1

Research indicates that the presence of myosin subfragment-1 (S1), the motor domain of myosin, does not significantly alter the binding of this compound to actin filaments. Transient kinetic studies have shown that when actin filaments are saturated with myosin S1, the association and dissociation rate constants for this compound binding remain the same as for actin alone. nih.gov This suggests that myosin S1 does not directly interfere with the phalloidin binding site on actin.

However, the presence of myosin S1 does have an effect on the stability of the actin filaments, which can indirectly influence the measurement of binding affinity in equilibrium experiments. In vitro motility assays have shown that this compound labeling does not significantly affect the sliding velocity of actin filaments over myosin, nor does it alter the Vmax and K(m) of actin-activated myosin S1 ATPase activity. nih.gov This further supports the notion that the fundamental mechanical and enzymatic interactions between actin and myosin are not hindered by the presence of bound this compound. nih.gov

Interestingly, studies using polarized microfluorimetry on muscle fibers have suggested that the formation of an actin-S1 complex can lead to conformational changes in the actin filament, as indicated by changes in the orientation and mobility of the this compound probe. unipd.it Specifically, the binding of S1 was found to decrease the angle between the thin filament and the emission dipole of rhodamine-phalloidin, while increasing the probe's mobility. unipd.it

| Parameter | Actin Alone | Actin + Myosin Subfragment-1 | Reference |

| This compound Association Rate Constant (k+) | 2.8 x 10(4) M-1 s-1 | Unchanged | nih.gov |

| This compound Dissociation Rate Constant (k-) | 4.8 x 10(-4) s-1 | Unchanged | nih.gov |

| Dissociation Equilibrium Constant (Kd) from kinetic data | 17 nM | Unchanged | nih.gov |

| Apparent Affinity (Kd) from equilibrium measurements | 116 nM | 11 nM |

Tropomyosin

Similar to myosin S1, tropomyosin, a regulatory protein that binds along the length of actin filaments, does not appear to directly affect the binding kinetics of this compound. Studies have shown that the rate constants for this compound binding to actin filaments saturated with tropomyosin are the same as for actin alone. nih.gov The presence of tropomyosin, like myosin S1, helps to stabilize actin filaments, which can lead to more accurate determinations of binding affinity in equilibrium studies.

In vitro motility assays have been used to study the effect of tropomyosin on the interaction between actin and myosin. pnas.org In these experiments, actin filaments are often labeled with rhodamine-phalloidin to enable visualization. pnas.orgahajournals.org The results from such studies, which show that tropomyosin modulates the cooperative activation of the thin filament by myosin, are considered valid as this compound itself does not interfere with the fundamental actin-myosin interaction. nih.govpnas.org

| Parameter | Actin Alone | Actin + Tropomyosin | Reference |

| This compound Association Rate Constant (k+) | 2.8 x 10(4) M-1 s-1 | Unchanged | nih.gov |

| This compound Dissociation Rate Constant (k-) | 4.8 x 10(-4) s-1 | Unchanged | nih.gov |

| Dissociation Equilibrium Constant (Kd) from kinetic data | 17 nM | Unchanged | nih.gov |

| Apparent Affinity (Kd) from equilibrium measurements | 116 nM | 7 nM |

Arp2/3 Complex and hWASp-VCA

The Arp2/3 complex, which is crucial for the nucleation of branched actin networks, and its activator, the Wiskott-Aldrich syndrome protein (WASP) family member hWASp-VCA, have a more complex interaction with this compound. Research has revealed that rhodamine-phalloidin not only binds to actin filaments but also directly to the Arp2/3 complex and the VCA domain of hWASp, with dissociation equilibrium constants of approximately 100 nM for both. nih.govnih.gov

This finding has significant implications for studies of actin branching. The presence of rhodamine-phalloidin can dramatically stimulate branch formation by actin, the Arp2/3 complex, and hWASp-VCA by more than 10-fold. nih.govnih.gov It also inhibits the dissociation of these branches. nih.govnih.gov Therefore, the increased number of branches observed in the presence of rhodamine-phalloidin is a result of its influence on both the formation and stabilization of these structures. nih.govnih.gov This interaction is critical to consider in both biochemical assays and cellular studies where rhodamine-phalloidin is used to visualize branched actin networks. nih.gov

Theoretical Models of Phalloidin-Actin Binding Site

Understanding the precise location and nature of the phalloidin binding site on F-actin has been the subject of both experimental and theoretical investigation. Early models, based on affinity labeling studies, suggested that phalloidin binds in the cleft between the two domains of an actin monomer. nih.gov These studies identified that an alkylating derivative of phalloidin binds to methionine-119 and methionine-355, while a photolabile derivative binds to glutamic acid-117. nih.gov

More recent high-resolution cryo-electron microscopy (cryo-EM) structures have provided a more detailed picture. These models show that a single phalloidin molecule interacts with three adjacent actin subunits within the filament. researchgate.net The binding site is located at the interface of these three subunits, effectively bridging them together. researchgate.netyale.edu

The interactions are a combination of hydrophobic interactions and hydrogen bonds. researchgate.net Specifically, the phalloidin molecule's interactions primarily couple adjacent actin monomers along the short-pitch helix of the filament, which is equivalent to a lateral interaction between the strands of the long-pitch helices. researchgate.net There is also a predicted axial (longitudinal) hydrophobic interaction. researchgate.net This intricate network of interactions explains why phalloidin has such a high specificity for filamentous actin and its potent stabilizing effect.

A theoretical "back door" hypothesis has been proposed to explain the kinetics of phosphate (B84403) release from actin and how phalloidin affects this process. uiuc.edu This model suggests a diffusion pathway for water molecules into the nucleotide-binding site of actin, which is relevant for the dissociation of inorganic phosphate after ATP hydrolysis. uiuc.edu According to this hypothesis, the known binding position of phalloidin on the F-actin filament would block the exit of this "back door" pathway, thereby delaying the release of phosphate. uiuc.edu

Methodologies for Rhodamine Phalloidin Application in Cellular and Molecular Biology Research

Sample Preparation Protocols for F-Actin Staining

The successful staining of F-actin with Rhodamine Phalloidin (B8060827) is critically dependent on the meticulous preparation of the biological sample. This process involves a sequential series of steps designed to fix the cellular structure, render the cell membrane permeable to the fluorescent probe, and optimize the staining conditions to achieve high-contrast, specific labeling.

The primary goal of fixation is to preserve the cellular architecture, particularly the F-actin filaments, in a state as close to native as possible. wustl.edu For phalloidin staining, formaldehyde-based fixatives are the preferred choice because they cross-link proteins, effectively retaining the quaternary structure of F-actin, which is necessary for high-affinity phalloidin binding. cytoskeleton.com It is imperative to use methanol-free formaldehyde (B43269), as methanol (B129727) can disrupt and depolymerize actin filaments during the fixation process, thereby preventing or abolishing phalloidin binding. researchgate.netaatbio.comrevvity.comthermofisher.comabcam.comaatbio.commedchemexpress.com

Paraformaldehyde (PFA), a polymer of formaldehyde, is often used to prepare fresh, methanol-free formaldehyde solutions. aatbio.com This is typically achieved by dissolving solid PFA in a buffered solution like Phosphate-Buffered Saline (PBS) by heating, sometimes with the addition of a base like NaOH to aid dissolution. wustl.eduaatbio.com

Standard protocols generally recommend fixing cells in a 3-4% formaldehyde solution in PBS for 10 to 30 minutes at room temperature. aatbio.comabcam.com However, the optimal concentration and duration can vary depending on the sample type and thickness. wustl.edu After fixation, a quenching step using agents like glycine (B1666218) or ethanolamine (B43304) can be employed to neutralize any excess formaldehyde, which helps in reducing background autofluorescence. wustl.eduresearchgate.net

| Parameter | Recommendation | Rationale/Notes | Source |

|---|---|---|---|

| Fixative | Methanol-free formaldehyde (prepared from Paraformaldehyde) | Methanol disrupts actin filaments, inhibiting phalloidin binding. | researchgate.netaatbio.comthermofisher.comaatbio.com |

| Concentration | 1% - 4% in PBS | Concentration can be varied based on sample thickness and antigen sensitivity. | wustl.eduabcam.combiocompare.com |

| Incubation Time | 10 - 30 minutes | Time may need adjustment for different cell types or tissues. | aatbio.comabcam.com |

| Temperature | Room Temperature or 4°C | Room temperature is common for cultured cells. | wustl.educomparativephys.ca |

| Quenching (Optional) | 0.1 M Glycine or 10 mM Ethanolamine in PBS for ~5 min | Reduces autofluorescence from free aldehyde groups. | wustl.eduresearchgate.net |

Following fixation, the cell membrane must be permeabilized to allow the Rhodamine Phalloidin conjugate, which is not typically cell-permeant, to access the intracellular F-actin. unite.itrevvity.com This is achieved using detergents or lipid-based reagents that create pores in the lipid bilayer. cellsignal.comantibodies.com

The most commonly used permeabilizing agents are non-ionic detergents like Triton X-100. wustl.eduresearchgate.netthermofisher.combiocompare.combiocompare.com A brief treatment with 0.1% to 0.5% Triton X-100 in PBS for 3 to 15 minutes is generally sufficient to permeabilize the plasma and nuclear membranes. researchgate.netrevvity.comthermofisher.combiocompare.combiocompare.com However, as Triton X-100 can be harsh and may destroy membranes, milder detergents are sometimes preferred. unite.itrevvity.com Saponin, for instance, selectively interacts with cholesterol in the plasma membrane, creating pores while leaving organellar membranes like the nuclear envelope largely intact. nih.gov This makes it a suitable alternative for cells sensitive to Triton X-100.

An alternative approach involves using a lipid, lysopalmitoylphosphatidylcholine, which permits a rapid, one-step procedure combining fixation, permeabilization, and staining. researchgate.netthermofisher.comgenecopoeia.com In this method, the phalloidin conjugate is added to a solution containing both formaldehyde and the lipid-based permeabilizing agent. researchgate.netthermofisher.comgenecopoeia.com

| Agent | Type | Typical Conditions | Mechanism & Characteristics | Source |

|---|---|---|---|---|

| Triton X-100 | Detergent | 0.1% - 0.5% in PBS for 1-15 min at RT | Strong, non-selective detergent. Permeabilizes all lipid bilayers, including nuclear membrane. Most commonly used. | wustl.edurevvity.comthermofisher.combiocompare.combiocompare.com |

| Saponin | Detergent | ~0.5% in PBS | Milder detergent. Interacts with membrane cholesterol, selectively permeabilizing the plasma membrane. Reversible process. | revvity.comnih.govrndsystems.com |

| Acetone | Organic Solvent | Chilled at ≤–20°C for 3-5 min | Can be used for permeabilization but is generally avoided with phalloidin as it can disrupt actin structure. | thermofisher.comgenecopoeia.comangelfire.com |

| Lysopalmitoyl-phosphatidylcholine | Lipid-Based | 50-100 µg/mL with formaldehyde for ~20 min at 4°C | Allows for a simultaneous one-step fixation, permeabilization, and staining procedure. | researchgate.netthermofisher.comgenecopoeia.com |

Incubation is generally carried out for 15 to 90 minutes at room temperature, ensuring the sample is kept in a humidified chamber to prevent evaporation. wustl.eduresearchgate.netabcam.commedchemexpress.comlabmartgh.com Following incubation, thorough washing is critical to remove any unbound phalloidin conjugate, which minimizes background fluorescence and enhances the contrast between stained structures and the background. wustl.edu This usually involves washing the sample two to three times with PBS. researchgate.netabcam.commedchemexpress.combiocompare.com

| Parameter | General Guideline | Notes | Source |

|---|---|---|---|

| Concentration | Dilute stock 1:100 to 1:1000 in PBS/BSA | Optimal concentration is empirical and depends on cell type. For example, 5 µL stock in 200 µL buffer. | wustl.eduresearchgate.netbiocompare.comgenecopoeia.com |

| Incubation Time | 15 - 90 minutes | Longer times (e.g., overnight) have been reported in some protocols. | wustl.eduabcam.commedchemexpress.combiocompare.com |

| Incubation Temperature | Room Temperature (or 4°C to 37°C) | Room temperature is most common and convenient. | researchgate.net |

| Washing Procedure | 2-3 washes with PBS after incubation | Thorough washing is crucial for reducing background signal. | wustl.eduresearchgate.netabcam.combiocompare.com |

To further minimize nonspecific background staining and improve the signal-to-noise ratio, a blocking step is often incorporated into the protocol. researchgate.netthermofisher.comgenecopoeia.com This involves incubating the fixed and permeabilized cells with a protein-rich solution prior to adding the this compound conjugate. genecopoeia.com The proteins in the blocking solution bind to nonspecific sites on the sample, thereby preventing the fluorescent probe from binding to these areas. researchgate.net

Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. researchgate.netgenecopoeia.com A typical blocking step involves incubating the sample with 1% BSA in PBS for 20 to 30 minutes. genecopoeia.com In some protocols, BSA is added directly to the phalloidin staining solution to serve this purpose. researchgate.netthermofisher.commedchemexpress.comgenecopoeia.com Alternatively, a 3% solution of non-fat dry milk in PBS can be used. researchgate.net

Staining Optimization: Concentration, Incubation Time, and Washing Procedures [2, 4, 14, 19]

Advanced Imaging Techniques Utilizing this compound

Once the sample is successfully stained, various fluorescence microscopy techniques can be employed to visualize the F-actin cytoskeleton. The choice of imaging modality depends on the specific research question and the desired level of resolution.

Widefield fluorescence microscopy is a fundamental and widely accessible technique for visualizing this compound-labeled F-actin. moticmicroscopes.com This method illuminates the entire field of view with excitation light, and the resulting fluorescence emitted from the sample is collected to form an image. moticmicroscopes.com For this compound, which is conjugated to the fluorophore tetramethylrhodamine (B1193902) (TRITC), standard filter sets are used that match its excitation and emission spectra (approximately 540-546 nm for excitation and 565-575 nm for emission). labmartgh.comthermofisher.com

Confocal Laser Scanning Microscopy

This compound is extensively utilized in conjunction with confocal laser scanning microscopy (CLSM) to visualize the three-dimensional organization of F-actin within cells and tissues. This technique allows for the creation of thin optical sections, effectively removing out-of-focus fluorescence and enabling the reconstruction of detailed 3D images of actin structures. frontiersin.org In studies of celiac disease, for instance, CLSM with this compound staining has been used to examine the organization of the actin cytoskeleton in intestinal mucosa. nih.gov In healthy tissue, a well-defined, cage-like structure of F-actin is observed at the cell membrane, whereas in diseased tissue, this organization appears irregular and disorganized. nih.gov

The combination of this compound with other fluorescent stains is a common practice in CLSM to provide spatial context. For example, co-staining with nuclear dyes like Hoechst 33258 allows for the simultaneous visualization of the actin cytoskeleton and the position of the nucleus within the cell. frontiersin.org This dual labeling is crucial for understanding the relationship between the cytoskeleton and other cellular components. Furthermore, this compound's fluorescence has been shown to be stable for up to 10 days in cleared tissue samples when stored properly, making it suitable for detailed and time-extended analysis. frontiersin.org The specificity of this compound for F-actin can be confirmed through inhibition assays using substances like Latrunculin B, which disrupts actin polymerization. frontiersin.org

CLSM has also been instrumental in studying the interaction between different cell types. For example, in studies of natural killer (NK) cell cytotoxicity, this compound staining has been used to visualize the F-actin organization in both NK cells and target K562 cells. core.ac.uk Confocal images reveal a cortical distribution of F-actin in control cells, which can be quantitatively analyzed to understand changes during cell-cell interaction. core.ac.uk Similarly, the fusion of macrophages into foreign-body giant cells, a process involving significant cytoskeletal rearrangement, has been visualized using this compound and CLSM, showing F-actin restricted to the periphery of the multinucleated cell. thermofisher.com

| Application | Co-stain/Method | Key Finding |

| Celiac Disease Study | Wheat Germ Agglutinin | Disorganized actin cytoskeleton in diseased mucosa compared to healthy controls. nih.gov |

| Plant Gametophyte Development | Hoechst 33258 | 3D reconstruction of F-actin structures within the embryo sac. frontiersin.org |

| NK Cell Cytotoxicity | - | Visualization of F-actin organization in NK and target cells during interaction. core.ac.uk |

| Macrophage Fusion | YO-PRO-1 iodide | F-actin is localized to the periphery of multinucleated giant cells. thermofisher.com |

| Correlative Microscopy | Atomic Force Microscopy (AFM) | CLSM provides overall structure, while AFM reveals finer details of actin filament organization. nih.gov |

Super-Resolution Microscopy (e.g., STORM, SIM, SMLM)

The advent of super-resolution microscopy (SRM) techniques has enabled the visualization of actin structures stained with this compound at resolutions beyond the diffraction limit of light. frontiersin.org Techniques such as Stochastic Optical Reconstruction Microscopy (STORM), Structured Illumination Microscopy (SIM), and other Single-Molecule Localization Microscopy (SMLM) methods provide nanoscale views of the actin cytoskeleton. frontiersin.orgrsc.orgbiorxiv.org

SMLM techniques, which include STORM and Photoactivated Localization Microscopy (PALM), rely on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. nih.gov By localizing these individual blinking events over thousands of frames, a composite super-resolved image is constructed. nih.gov Rhodamine derivatives are among the fluorophores that have proven effective for STORM, due to their brightness and photostability. researchgate.netplos.org For instance, dSTORM (direct STORM) can be performed with rhodamine-conjugated phalloidin to image actin filaments. plos.org

SIM, another super-resolution technique, uses patterned illumination to generate Moiré fringes, from which higher-resolution information can be computationally extracted, typically doubling the resolution of conventional microscopy. frontiersin.org SIM has been successfully used to image cortical actin labeled with phalloidin at the T-cell immunological synapse. frontiersin.org

The choice of fluorophore and imaging buffer is critical for successful SMLM. While rhodamines are suitable for SRM, their blinking properties can be highly dependent on the chemical environment of the imaging buffer. plos.org Different classes of dyes, like cyanines and rhodamines, often have conflicting buffer requirements for optimal performance, which can complicate multi-color super-resolution imaging. plos.org

| Technique | Principle | Application with this compound |

| STORM (Stochastic Optical Reconstruction Microscopy) | Stochastic activation and localization of single fluorophores. nih.gov | Imaging of F-actin filaments with rhodamine derivatives. plos.org |

| SIM (Structured Illumination Microscopy) | Patterned illumination and computational reconstruction. frontiersin.org | Visualization of cortical actin at the immunological synapse. frontiersin.org |

| SMLM (Single-Molecule Localization Microscopy) | General class of techniques based on localizing single blinking molecules. rsc.orgbiorxiv.org | High-density labeling and imaging of actin filaments. plos.orgmdpi.com |

Successful super-resolution imaging, particularly with SMLM techniques like STORM, is highly dependent on the photophysical properties of the fluorophore and the density of labeling. plos.org Rhodamine derivatives are often chosen for their high brightness and photostability, which are crucial for collecting a sufficient number of photons from each blinking event to achieve high localization precision. researchgate.net

Photostability is a key parameter, as the fluorophores must withstand intense laser irradiation used to induce blinking and read out the fluorescence signal. rsc.orgmdpi.com The imaging buffer composition plays a significant role in modulating the photostability and blinking characteristics of dyes. plos.org For example, some buffers are designed to be oxygen-free to enhance the performance of certain dyes like cyanines, but rhodamines may not blink effectively in the absence of oxygen. plos.org The development of new imaging buffers, such as OxEA, aims to support multi-color imaging with different classes of dyes, including rhodamines. plos.org

Labeling Density is another critical factor. SMLM requires a high density of labels to accurately reconstruct the underlying biological structure. plos.orgmdpi.com If the labeling density is too low, the reconstructed image will be sparse and may not faithfully represent the continuous nature of structures like actin filaments. mdpi.com this compound allows for dense labeling of F-actin. plos.org However, a high density of probes can also lead to challenges, as a high duty cycle (the fraction of time a fluorophore is "on") could result in overlapping fluorescence signals from multiple molecules within a diffraction-limited area, leading to localization errors. mdpi.com Therefore, probes with a low duty cycle are often preferred for high-density labeling scenarios. mdpi.com

| Parameter | Importance in Super-Resolution Microscopy | Relation to this compound |

| Photostability | Enables collection of sufficient photons for precise localization under intense laser light. rsc.orgmdpi.com | Rhodamines are known for good photostability, though it is influenced by the imaging buffer. researchgate.netplos.org |

| Labeling Density | High density is required for accurate reconstruction of continuous structures. plos.orgmdpi.com | Phalloidin provides dense labeling of F-actin, suitable for SMLM. plos.org |

| Blinking Properties | The on/off switching of fluorophores is the basis of SMLM. plos.org | Rhodamine blinking is highly dependent on the chemical environment of the imaging buffer. plos.org |

Live-Cell Imaging Approaches (e.g., Microinjection, Permeabilized Cells)

While this compound is primarily used for staining F-actin in fixed and permeabilized cells due to its general inability to cross the plasma membrane of live cells, several approaches have been developed to introduce it into the cytoplasm for live-cell imaging. thermofisher.comresearchgate.net

Microinjection is a direct method to introduce this compound into living cells. thermofisher.com Once inside, it binds to F-actin, allowing for the visualization of actin dynamics. This technique has been used in fibroblasts to study the organization and movement of actin filaments without causing immediate, noticeable changes in cell shape or ruffling. thermofisher.com However, it has also been reported that injecting phalloidin can alter actin distribution and cell motility over time. thermofisher.com In some studies, rhodamine-labeled actin monomers, rather than this compound, are microinjected to trace the incorporation of new actin subunits into existing filaments. nih.govsemanticscholar.org

Permeabilized cell models offer another strategy. Cells can be transiently permeabilized, allowing this compound to enter and bind to the actin cytoskeleton. This approach has been used to study the sites of actin polymerization. nih.govsemanticscholar.org For instance, in permeabilized fibroblasts, rhodamine-actin was found to incorporate predominantly at the leading edge of lamellipodia, indicating that these are primary sites for actin filament elongation. nih.govsemanticscholar.org

It is important to note that for many live-cell imaging applications focusing on actin dynamics, fluorescent protein-based probes like LifeAct-GFP are often preferred. molbiolcell.org LifeAct is a small peptide that binds to F-actin without significantly interfering with its dynamics, and its genetic encoding allows for long-term expression and imaging in living cells. molbiolcell.org Comparisons between LifeAct and phalloidin have been made, even in the context of super-resolution imaging in fixed cells, highlighting the distinct advantages of each probe. biorxiv.org

| Approach | Description | Key Findings/Applications |

| Microinjection | Direct injection of this compound or labeled actin into the cytoplasm of a living cell. thermofisher.com | Used to follow actin dynamics in intact cells and trace the incorporation of new actin monomers. thermofisher.comnih.govsemanticscholar.org |

| Permeabilized Cells | Cells are made temporarily permeable to allow entry of labeled probes. nih.govsemanticscholar.org | Identified the tips of lamellipodia as primary sites for actin incorporation. nih.govsemanticscholar.org |

Quantitative Analysis Methods with this compound

Fluorescence Intensity Measurement for F-Actin Quantitation

This compound is a valuable tool for quantifying the amount of filamentous actin (F-actin) in cells, as its fluorescence intensity is proportional to the amount of bound phalloidin, which in turn binds stoichiometrically to F-actin. core.ac.ukthermofisher.com This property allows researchers to measure changes in F-actin content under various experimental conditions.

One common method involves acquiring fluorescence images of cells stained with this compound and measuring the average fluorescence intensity within defined cellular regions. core.ac.uk Background fluorescence is subtracted, and the intensity values can be normalized to control cells to determine relative changes in F-actin content. core.ac.uk This approach has been used to quantify the F-actin content in target cells during cytotoxic processes. core.ac.uk The fluorescence enhancement of this compound upon binding to F-actin is greater than that of other fluorescent phalloidin derivatives, which helps to reduce issues with non-specific binding signals. core.ac.uk

Quantitative assays for F-actin have also been performed using flow cytometry, where the total fluorescence of a cell population stained with this compound is measured. thermofisher.com Furthermore, the ratio of this compound fluorescence to the fluorescence of a DNA stain has been used to normalize for cell number and quantitate F-actin content in proliferating cells. thermofisher.com

In biochemical assays, the fluorescence of this compound can be measured in cell lysates. For example, after polymerizing actin in the presence of this compound, samples can be ultracentrifuged to separate filamentous actin (in the pellet) from monomeric actin (in the supernatant). researchgate.net The fluorescence intensity of this compound in the solubilized pellets provides a direct measure of the amount of F-actin. researchgate.net This method has been used to compare the phalloidin-binding properties of different actin isoforms. researchgate.net The kinetics of this compound binding to actin filaments can also be followed by measuring the increase in fluorescence intensity over time. yale.edu

Spatiotemporal Analysis of Actin Structures and Dynamics

The use of this compound in imaging, particularly through time-lapse microscopy of live or permeabilized cells, enables the spatiotemporal analysis of actin structures and their dynamics. This involves tracking changes in the location, organization, and intensity of fluorescently labeled actin filaments over time.

In vitro motility assays are a powerful tool for this type of analysis. In these assays, this compound-labeled actin filaments are visualized as they glide over a surface coated with myosin motors. nih.govnih.gov By tracking the movement of individual filaments, researchers can analyze parameters such as gliding speed and path persistence. nih.govnih.gov Furthermore, the interactions between filaments, such as collisions and alignments, can be studied to understand the collective behavior and self-organization of actin networks. nih.govnih.gov Correlation analysis of filament motion can reveal long-range order and the mechanisms driving it. nih.govnih.gov

In cellular contexts, spatiotemporal analysis can reveal the dynamics of specific actin-rich structures. For example, the dynamics of podosomes, which are adhesive structures, have been studied using fluorescence microscopy of cells expressing GFP-actin or stained with this compound. biologists.com Optical flow methods can be applied to sequences of images to quantify the movement and remodeling of these structures. biologists.com

Following cellular injury, real-time fluorescence imaging has been used to track the spatiotemporal dynamics of actin remodeling. physiology.org By creating kymographs (graphical representations of spatial position over time) from linescans through the injury site, researchers can quantify the timing of actin depolymerization and repolymerization near the wound. physiology.org This analysis provides critical insights into the role of the actin cytoskeleton in processes like cell repair. physiology.org Similarly, in studies of epithelial-mesenchymal transition (EMT), time-lapse microscopy of cells with fluorescently labeled actin reveals the slow, progressive remodeling of the actin cytoskeleton, including the formation and dynamics of stress fibers. molbiolcell.org

| Analysis Type | Methodology | Key Insights |

| In Vitro Motility Assay | Tracking this compound-labeled actin filaments moving on a myosin-coated surface. nih.govnih.gov | Provides data on filament speed, persistence, and self-organization from filament-filament interactions. nih.govnih.gov |

| Optical Flow Analysis | Applying computational methods to image sequences to model the motion of actin structures. biologists.com | Quantifies the dynamics of specific structures like podosomes in living cells. biologists.com |

| Kymograph Analysis | Generating space-time plots from linescans across a region of interest. physiology.org | Reveals the timing and spatial extent of actin depolymerization and repolymerization, for example, during wound healing. physiology.org |

| Time-Lapse Microscopy | Imaging fluorescently labeled actin in cells over extended periods. molbiolcell.org | Characterizes the progressive remodeling of the actin cytoskeleton during complex cellular processes like EMT. molbiolcell.org |

Co-localization Studies with Other Fluorescent Probes

Co-localization studies are fundamental in cell biology for revealing the spatial proximity and potential interactions between different cellular components. This compound, with its specific binding to filamentous actin (F-actin) and distinct red-orange fluorescence, is an invaluable tool for such multiplex imaging experiments. fishersci.co.uk By combining this compound with other fluorescent probes that target specific organelles, proteins, or macromolecules, researchers can simultaneously visualize the actin cytoskeleton and other structures within the cell. This approach provides critical insights into the dynamic interplay between F-actin and various cellular elements in a wide range of biological processes.

The selection of fluorescent probes for co-localization is dictated by their spectral compatibility with this compound to avoid signal bleed-through between channels. thermofisher.com Probes with emission spectra that are well-separated from this compound are ideal. thermofisher.com Commonly used partners include nuclear stains, markers for specific organelles like mitochondria or the Golgi apparatus, and antibodies or fusion proteins for labeling specific cytoskeletal components. plos.orgbiologists.complos.org

Co-localization with Nuclear Stains

| Co-localized Probe | Target Structure/Molecule | Cell/Sample Type | Key Research Finding |

|---|---|---|---|

| DAPI (4′,6-diamidino-2-phenylindole) | Nuclear DNA | MCF-7 Human Breast Cancer Cells | Visualized the 3D structure of microtissues, revealing the F-actin cytoskeleton (red) surrounding the nuclei (blue) and forming luminal spaces. plos.org |

| Hoechst 33342 / 33258 | Nuclear DNA | Agavoideae Ovules | Provided information on the spatial position of nuclei within the cell and its relationship with actin filaments during studies of the female gametophyte. frontiersin.org |

| DAPI | Nuclear DNA | Human Embryos | Staining with Phalloidin and DAPI confirmed nuclear morphology changes and the relationship between the actin cortex and the nucleus during blastocyst expansion. nih.gov |

| DAPI | Nuclear DNA | HeLa Cells | Used as a nuclear counterstain in conjunction with this compound to visualize the actin cytoskeleton and the nucleus for subcellular localization studies of proteins like ABCB5β. mdpi.com |

Co-localization with Organelle and Cytoskeletal Markers

To understand the role of the actin cytoskeleton in organelle positioning, transport, and dynamics, this compound is often used with probes that label specific organelles. For instance, co-localization with mitochondrial probes like MitoTracker dyes or antibodies against mitochondrial proteins (e.g., HSP60) can elucidate the relationship between mitochondrial distribution and the F-actin network. plos.orgoup.comnih.gov Studies in tobacco cells have shown that mitochondria move along F-actin filaments, and their positioning in the cortical cytoplasm is dependent on both F-actin and microtubules. oup.com

Furthermore, co-localization with other cytoskeletal components, such as microtubules (labeled with anti-tubulin antibodies or tubulin-trackers), is critical for studying the coordinated function of the cytoskeleton. biologists.comnih.gov Fluorescence Resonance Energy Transfer (FRET) studies using this compound and a tubulin tracker (B12436777) have demonstrated induced co-localization and interaction between actin and tubulin in neuronal cells under specific treatments. nih.gov

| Co-localized Probe | Target Structure/Molecule | Cell/Sample Type | Key Research Finding |

|---|---|---|---|

| MitoTracker / HSP60 | Mitochondria | B35 Neuroblastoma Cells | Demonstrated regions of co-localization between endogenous RGS14 protein, the F-actin cytoskeleton, and mitochondria. plos.org |

| Mitochondrion-localized GFP | Mitochondria | Tobacco (Nicotiana tabacum) Cells | Showed that active mitochondrial movement occurs along F-actin tracks. oup.com |

| Tubulin Tracker Green / Anti-tubulin Antibody | Microtubules | Human Neuronal SK-N-BE Cells | Using FRET, demonstrated that treatment with C24:0 induced co-localization and interaction between actin and tubulin. nih.gov |

| Anti-vimentin–fluorescein (B123965) and Anti-tubulin–rhodamine | Intermediate Filaments and Microtubules | Human Skin Fibroblasts | Enabled triple immunofluorescence microscopy to simultaneously visualize actin, vimentin, and tubulin networks. biologists.com |

| Antibodies against organelle markers (GM130, TGN46, LAMP1, Calnexin) | Golgi, Trans-Golgi Network, Lysosomes, Endoplasmic Reticulum | HeLa and MelJuSo Cells | Used this compound to visualize the actin cytoskeleton as a reference while determining the primary localization of the ABCB5β transporter to the endoplasmic reticulum. mdpi.com |

| MitoRFP (Mitochondrially-directed red fluorescent protein) | Mitochondria | Cos-1 Cells | Investigated the role of F-actin stabilization on DRP1 protein localization relative to mitochondria, finding that elongated mitochondria often failed to co-localize with DRP1. nih.gov |

Co-localization with Other Probes in Diverse Research Areas

The versatility of this compound extends to numerous other research applications. In plant biology, it has been used in dual-labeling experiments with probes like fluorescein isothiocyanate-phalloidin to demonstrate that new actin is assembled during cell plate formation in mitosis. nih.gov In immunology and cell signaling research, it is used alongside antibodies to visualize the localization of specific proteins in relation to the actin cytoskeleton. For example, studies in Papaver pollen tubes used this compound with antisera against actin-binding proteins to show that proteins like Cyclase-Associated Protein (CAP) and Actin-Depolymerizing Factor (ADF) co-localize with F-actin foci formed during the self-incompatibility response. nih.gov

| Co-localized Probe | Target Structure/Molecule | Cell/Sample Type | Key Research Finding |

|---|---|---|---|

| FITC-labeled anti-GPDH | Glycerol-3-phosphate dehydrogenase (GPDH) | Drosophila Myofibrils | Double-labeling determined that glycolytic enzymes localize to the M-lines and Z-discs of the muscle sarcomere relative to the actin filaments. biologists.com |

| Fluorescein isothiocyanate-phalloidin | F-actin (newly assembled) | Plant Endosperm Cells | Sequential microinjection of this compound and FITC-phalloidin revealed two non-co-localized F-actin populations, suggesting new actin assembly during cytokinesis. nih.gov |

| Antisera against actin-binding proteins (CAP, ADF) | Cyclase-Associated Protein (CAP), Actin-Depolymerizing Factor (ADF) | Papaver rhoeas Pollen Tubes | Demonstrated that CAP and ADF co-localize with stable F-actin foci that form after a self-incompatibility response is induced. nih.gov |

| GFP–FABD2 (Fimbrin actin-binding domain 2) | F-actin | Tobacco BY-2 Cells | Confirmed that the GFP-FABD2 fusion protein accurately labels F-actin filaments by showing complete co-localization with this compound. oup.com |

Applications of Rhodamine Phalloidin in Investigating Cellular Processes

Actin Cytoskeleton Organization and Remodeling Studies

The actin cytoskeleton is a highly dynamic network responsible for maintaining cell shape, facilitating movement, and organizing intracellular components. Rhodamine phalloidin (B8060827) staining is instrumental in elucidating the complex architecture and continuous remodeling of this essential cellular framework. abcam.com

Cell Shape Maintenance and Morphogenesis

Studies in various organisms have utilized rhodamine phalloidin to correlate actin organization with cell shape. For instance, in the brown alga Silvetia compressa, staining revealed a rich network of cortical actin filaments crucial for maintaining the polarity of apical cells and guiding cell wall morphogenesis. oup.com In the fruit fly Drosophila melanogaster, investigations using this compound on the follicular epithelium have shown that integrins, cell-matrix adhesion molecules, are critical for organizing basal actin networks, thereby regulating epithelial cell shape. plos.org Disruption of these networks leads to altered cell morphology, highlighting the direct link between actin organization and cell shape. plos.org

Research on mouse C2C12 cells demonstrated that chelating extracellular calcium with EGTA induced a dramatic change in cell shape from well-spread to bipolar. scielo.br This morphological shift was accompanied by a reorganization of actin stress fibers, as visualized by this compound, from a multidirectional array to a more parallel alignment. scielo.br These findings underscore the role of the actin cytoskeleton, in response to external cues, in dictating cellular morphology.

Table 1: Research Findings on this compound in Cell Shape and Morphogenesis

| Organism/Cell Type | Key Finding | Reference |

|---|---|---|

| Brown Algae (Silvetia compressa) | A rich network of cortical and endoplasmic actin filaments is involved in maintaining cell polarity and morphogenesis. | oup.com |

| Fruit Fly (Drosophila) | Integrins regulate epithelial cell shape by controlling the architecture of basal actomyosin (B1167339) networks. | plos.org |

| Mouse C2C12 Cells | Extracellular calcium chelation alters cell shape by reorganizing actin-containing stress fibers. | scielo.br |

| Human Keratinocytes | Actin filament organization is critical for cell shape changes during tissue morphogenesis and remodeling. | nih.gov |

Stress Fiber and Actin Patch Visualization

Stress fibers are prominent bundles of actin filaments found in many cultured cells, playing a crucial role in cell adhesion, contraction, and mechanosensing. cytoskeleton.comnih.gov Actin patches are dynamic, dot-like structures, particularly evident in yeast, that are involved in endocytosis. lu.seresearchgate.net this compound is an excellent tool for visualizing these F-actin-based structures. cytoskeleton.comresearchgate.net

In cultured endothelial cells, this compound staining has clearly shown the presence of both apical and basal stress fibers. nih.gov Similarly, in Swiss 3T3 fibroblasts, the probe specifically highlights F-actin in stress fibers. cytoskeleton.com The organization and dynamics of these fibers are often studied to understand cellular responses to various stimuli. For example, research on U2OS cells has shown that depletion of the protein FHOD1 perturbs the organization of stress fibers, indicating its role in their regulation. biologists.com Furthermore, in LAM cells, increased stress fiber formation, visualized by this compound, has been linked to the loss of the tumor suppressor TSC2. nih.gov

In the budding yeast Saccharomyces cerevisiae, this compound staining reveals distinct actin patches concentrated in the growing bud. lu.sepnas.org Studies on yeast mutants have provided insights into the regulation of these patches. For instance, deletion of the ARC15 gene leads to the loss of detectable actin patches, while mutations in the actin gene itself, such as act1-159, result in brighter and more pronounced patches, suggesting a role for actin dynamics in their formation and stability. lu.serupress.org

Table 2: Research Findings on this compound in Stress Fiber and Actin Patch Visualization

| Cellular Structure | Organism/Cell Type | Key Finding | Reference |

|---|---|---|---|

| Stress Fibers | Human Endothelial Cells | Stress fibers are present at both the apical and basal sides of the cell. | nih.gov |

| Stress Fibers | U2OS Cells | Depletion of FHOD1 disrupts the organization of dorsal stress fibers and transverse arcs. | biologists.com |

| Stress Fibers | LAM Cells | Increased stress fiber formation is associated with the loss of TSC2 function. | nih.gov |

| Actin Patches | Budding Yeast (S. cerevisiae) | Deletion of ARC15 results in the loss of actin patches. | lu.se |

| Actin Patches | Fission Yeast (S. pombe) | Rhodamine-phalloidin (B2604369) staining detects actin patches arranged as a sub-apical collar. | researchgate.net |

Cortical Actin Network Analysis

The cortical actin cytoskeleton is a dense meshwork of actin filaments located just beneath the plasma membrane. It plays a pivotal role in providing mechanical support, determining cell shape, and participating in various cellular processes such as cell division and signaling. nih.govoup.com this compound staining has been instrumental in analyzing the organization and dynamic reorganization of this network.

In the early embryo of the Dipteran Ceratitis capitata, this compound staining revealed that cortical actin aggregates form a shell-like cluster around interphase nuclei and concentrate at the poles of the mitotic apparatus during cell division. nih.gov Confocal microscopy further showed that these aggregates are associated with a dense cytoplasmic network of fine actin filaments. nih.gov

Studies on lactotropes, prolactin-secreting cells, have used this compound to demonstrate the dynamic nature of the cortical actin network in response to signaling molecules. oup.com The continuity of the cortical staining was associated with an assembled actin network, while fragmentation of the staining indicated F-actin disassembly. oup.com This reorganization is a key part of the secretory pathway in these cells. oup.com In the green alga Micrasterias, microinjection of rhodamine-phalloidin has visualized a cortical actin network covering the inner surface of the cell, which is thought to be involved in the transport of secretory vesicles and anchoring the chloroplast. nih.govbiologists.com

Table 3: Research Findings on this compound in Cortical Actin Network Analysis

| Organism/Cell Type | Key Finding | Reference |

|---|---|---|

| Dipteran (Ceratitis capitata) Embryo | Cortical actin aggregates reorganize during the early nuclear division cycles, clustering around nuclei and at mitotic poles. | nih.gov |

| Rat Lactotropes | The cortical actin network undergoes dynamic assembly and disassembly, which is crucial for prolactin secretion. | oup.com |

| Green Alga (Micrasterias) | A cortical actin network is present and is implicated in vesicle transport and chloroplast anchoring. | nih.govbiologists.com |

| Budding Yeast (S. cerevisiae) | Rhodamine-phalloidin staining reveals brightly stained cortical actin patches. | pnas.org |

Cellular Dynamics and Motility Research

The ability of cells to move and change shape is fundamental to numerous biological processes, including development, immune response, and wound healing. This compound is a key tool for studying the actin-driven machinery that underlies cellular dynamics and motility.

Cell Migration and Adhesion

Cell migration is a complex process involving the coordinated remodeling of the actin cytoskeleton to form protrusions, establish adhesions, and generate contractile forces. This compound staining allows for the visualization of actin-rich structures, such as lamellipodia and filopodia, that are essential for cell movement. medchemexpress.comnih.gov

In lymphangioleiomyomatosis (LAM) cells, the loss of the tumor suppressor protein TSC2 leads to increased cell migration. nih.gov this compound staining revealed that this is associated with increased stress fiber formation, and inhibition of the RhoA pathway, which regulates stress fibers, abrogates this migratory phenotype. nih.gov This highlights the role of the actin cytoskeleton in pathological cell migration.

Cell-cell adhesion is also critically dependent on the actin cytoskeleton. In the ctenophore Beroë, this compound was used to study the dynamic changes in adhesive cell junctions. biologists.com The study showed that prey-stimulated mouth opening involves the rapid disassembly of an actin-coated junctional network, demonstrating a remarkably fast, physiologically controlled remodeling of the actin cytoskeleton. biologists.com In cultured epithelial cells, the formation of new cell-cell contacts involves the reorganization of actin filaments into arc-like spans along the contact zone, as visualized by this compound. pnas.org

Table 4: Research Findings on this compound in Cell Migration and Adhesion

| Cellular Process | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Cell Migration | LAM Cells | Loss of TSC2 increases cell migration through a RhoA-dependent mechanism involving stress fiber formation. | nih.gov |

| Cell Adhesion | Ctenophore (Beroë) | Reversible cell adhesion in the mouth is mediated by the rapid, food-induced disassembly of an actin-based junctional network. | biologists.com |

| Cell Adhesion | IAR-2 Epithelial Cells | Formation of new cell-cell contacts involves the reorganization of actin filaments along the expanding contact zone. | pnas.org |

| Cell Adhesion | Human Osteoblasts | This compound staining reveals the organization of the actin cytoskeleton and its role in cell adhesion on different biomaterial surfaces. | researchgate.net |

Phagocytosis Mechanisms

Phagocytosis, the process by which cells engulf large particles, is heavily reliant on the dynamic remodeling of the actin cytoskeleton to form a phagocytic cup around the target. While direct studies using this compound to specifically detail the entire phagocytosis mechanism were not the primary focus of the provided search results, the underlying principle of actin's role is clear. The ability of this compound to stain F-actin allows for the visualization of the cytoskeletal rearrangements that are fundamental to this process.

Research on the role of the Rho family of GTPases, which are key regulators of the actin cytoskeleton, provides indirect evidence for the utility of this compound in studying phagocytosis. abcam.com The involvement of Rho GTPases in cytoskeletal organization is a critical aspect of phagocytic cup formation. abcam.com Therefore, by enabling the visualization of actin structures regulated by these GTPases, this compound serves as an essential tool for dissecting the molecular mechanisms of phagocytosis. For example, studies on lens fiber cells where Rho GTPase activity was inhibited showed disorganized and diffuse actin staining with rhodamine-phalloidin, indicating impaired cytoskeletal integrity which is a key component of processes like phagocytosis. researchgate.net

Cell Division and Cytokinesis

This compound is an indispensable tool for visualizing the dynamic reorganization of the actin cytoskeleton during cell division and cytokinesis. Its high affinity and specificity for filamentous actin (F-actin) allow researchers to meticulously track the formation and function of critical structures like the contractile ring in animal cells and the phragmoplast in plant cells. biologists.comnih.govresearchgate.net

In animal cells, studies utilizing this compound have provided detailed insights into the process of cytokinesis. For instance, in early-stage Drosophila embryos, microinjection of this compound revealed that the contractile ring network, a structure essential for cell furrowing, is a region of preferential actin polymerization. nih.gov The probe has also been used to visualize the F-actin distribution in the contractile ring of human airway smooth muscle (HASM) cells during cytokinesis, helping to elucidate the roles of various regulatory proteins. atsjournals.org In these studies, this compound staining allows for the clear demarcation of the actin filaments that generate the constricting force necessary to divide the cell. atsjournals.org

In the realm of plant biology, this compound has been instrumental in charting the distribution of actin filaments during cell division, which differs significantly from animal cells. In the alga Spirogyra, it was used to map an actin ring that forms around the cell's middle at prophase and narrows as the cleavage furrow grows inward, a process analogous to the contractile ring. biologists.com In higher plants, such as onion root-tip cells, this compound staining has identified a preprophase band of actin that predicts the future division plane. biologists.com Furthermore, it has been used to show that F-actin is a key component of the phragmoplast, the structure that forms the new cell plate centrifugally. biologists.com Research on the brown alga Sphacelaria rigidula showed that while most actin filaments disassemble during cytokinesis, a distinct actin plate forms on the cytokinetic plane. tandfonline.com Similarly, in the red alga Porphyra leucosticta, this compound staining revealed bands of actin forming along the division plane in dividing cells. researchgate.net

Table 1: Research Findings on this compound in Cell Division and Cytokinesis

| Organism/Cell Type | Key Finding | Reference |

|---|---|---|

| Drosophila embryos | The contractile ring network is a domain of preferential actin polymerization. | nih.gov |

| Human Airway Smooth Muscle (HASM) Cells | F-actin localizes to the contractile ring during cytokinesis, co-localizing with regulatory proteins like c-Abl and phosphorylated cortactin. | atsjournals.org |

| Spirogyra | An actin ring forms at prophase and narrows during furrowing, similar to an animal cell contractile ring. | biologists.com |

| Onion Root-Tip Cells | A preprophase ring of actin forms around the cortex, and F-actin is present in the phragmoplast. | biologists.com |

| Sphacelaria rigidula (Brown Alga) | An actin plate forms on the cytokinetic plane after the disassembly of other actin arrays. | tandfonline.com |

| Porphyra leucosticta (Red Alga) | Dividing cells produce bands of actin along the division plane. | researchgate.net |

Intracellular Transport Processes

The actin cytoskeleton serves as a network of tracks for various intracellular transport processes, and this compound has been a key reagent in visualizing these pathways. By staining F-actin, researchers can observe the relationship between cytoskeletal structure and the movement of organelles and vesicles.

A notable model system for studying this process is the large freshwater protozoan Reticulomyxa. In this organism, this compound staining, combined with video fluorescence microscopy, has been used to visualize the actin filament network that supports the rapid saltatory movement of organelles. biologists.com These studies have shown that actin filaments are co-localized with microtubules, forming a cytoskeletal meshwork along which transport occurs. biologists.com When the network is experimentally manipulated, for example by adding ATP, the this compound-labeled actin filaments can be observed condensing from long bundles into discrete, mobile foci. biologists.com

This compound is also used to study actin-based transport that does not rely on motor proteins but on actin polymerization itself. This is evident in the formation of "actin comets" or tails that propel vesicles and pathogens through the cytoplasm. researchgate.net Staining with this compound allows for the visualization of these transient actin structures that form on the surface of endosomes, providing direct evidence for how actin assembly generates the force for intracellular movement. researchgate.net Research has also shown that disrupting the actin cytoskeleton can interfere with specific transport pathways, such as the movement of calcium from the plasma membrane to mitochondria, which can be visualized by observing the redistribution of this compound-stained actin filaments. oup.com

Table 2: Research Findings on this compound in Intracellular Transport

| Research Area | Key Finding | Reference |

|---|---|---|

| Organelle Transport in Reticulomyxa | This compound staining reveals a dynamic network of actin filament bundles that act as tracks for organelle motility. | biologists.com |

| Vesicular Transport | Used to visualize actin "comet-like tails" on vesicles, demonstrating transport driven by actin polymerization. | researchgate.net |

| Calcium Signaling | Staining shows that reorganization of the cortical actin cytoskeleton can create a physical barrier, disrupting calcium transport to mitochondria. | oup.com |

Actin Filament Assembly and Disassembly Research

This compound's ability to bind specifically and stably to F-actin makes it an invaluable probe for studying the dynamics of actin filament assembly and disassembly. cytoskeleton.com It is used both to visualize changes in actin structures within cells and in in vitro assays to quantify the effects of various actin-binding proteins (ABPs).

In cellular studies, changes in the intensity and organization of this compound fluorescence are used to measure shifts in the balance between monomeric (G-actin) and filamentous (F-actin) actin. For example, the expression of the protein EPLIN in MCF-7 cells was shown to increase the fluorescence intensity of this compound staining, indicating an increase in stable actin stress fibers. rupress.org Conversely, stimulation of chromaffin cells leads to a disassembly of cortical actin filaments, observed as a decrease and redistribution of this compound staining, a process mediated by the severing protein scinderin. scispace.com

In vitro fluorescence microscopy assays frequently employ this compound. Researchers can directly observe the effects of proteins on individual filaments. For instance, the Arp2/3 complex, when activated, can be seen to form new branches on existing actin filaments. pnas.org In other experiments, pre-assembled actin filaments stabilized with this compound are used as templates to study elongation or severing. purdue.edu For example, the pollen protein PrABP80 was shown to sever these stabilized filaments in a calcium-dependent manner, providing direct evidence of its function. purdue.edu The stabilizing property of phalloidin is also crucial in assays monitoring depolymerization, where it can be used to create a stable F-actin population that acts as a baseline or substrate. cytoskeleton.comrupress.org

Table 3: Research Findings on this compound in Actin Dynamics

| Research Focus | Experimental Approach | Key Finding with this compound | Reference |

|---|---|---|---|

| Effect of EPLIN | Quantifying fluorescence intensity in cells expressing EPLIN. | Increased Rhodamine-Phalloidin fluorescence indicates EPLIN promotes the formation and stabilization of actin stress fibers. | rupress.org |

| Actin Branching | In vitro visualization of actin polymerization with Arp2/3 complex. | Allows direct observation of new actin filaments branching off the sides of existing filaments. | pnas.org |

| Filament Severing | In vitro assay with pre-formed, labeled filaments. | Visualized the severing of Rhodamine-Phalloidin-stabilized actin filaments by the plant protein PrABP80. | purdue.edu |

| Cortical Actin Disassembly | Staining stimulated chromaffin cells. | Revealed a rapid, localized disassembly of the cortical actin network preceding exocytosis. | scispace.com |

| Mesenchymal Migration | Staining migrating fish keratocytes. | Used to track the retrograde flow of actin filaments at the leading edge of the cell. | researchgate.net |

Studies of Muscle Fiber Structure and Pathology

This compound is extensively used to visualize the highly organized actin filaments within muscle fibers. Its ability to specifically stain F-actin allows for detailed analysis of sarcomere structure, myofibril organization, and pathological changes in muscle tissue. nih.gov

In the nematode Caenorhabditis elegans, a common model organism for studying muscle function and aging, this compound staining is a standard method to assess muscle integrity. nih.govresearchgate.net As the worms age, their body wall muscles exhibit disorganized myofilaments, a change that is clearly visualized as a disruption of the highly regular pattern of this compound staining seen in young animals. nih.gov This technique is also used to evaluate muscle pathology in models of human diseases, such as those involving proteotoxicity, where altered muscle fiber morphology is a key indicator. nih.gov

The study of human muscle development and disease also benefits from this technique. In cultures of human induced pluripotent stem cell (iPSC)-derived myofibers, this compound staining is used to track the process of myogenesis, from individual myoblasts to the formation of large, aligned myofibers. nih.gov The stain reveals the subcellular organization of actin, allowing researchers to classify myofibers into different maturational stages based on the periodic patterns of their actin structures. nih.gov By quantifying features like fiber orientation and sarcomere periodicity from this compound images, scientists can investigate how factors like cell seeding density influence muscle fiber self-organization and maturation. nih.gov

Table 4: Research Findings on this compound in Muscle Fiber Studies

| Organism/System | Application | Key Finding | Reference |

|---|---|---|---|

| Caenorhabditis elegans (Aging) | Staining body wall muscles of young vs. old worms. | Revealed age-associated disorganization of muscle fibers compared to the highly structured fibers in young worms. | nih.gov |

| C. elegans (Proteotoxicity Model) | Visualizing muscle in a model of muscle protein damage. | Showed altered and disrupted muscle fiber morphology, confirming the pathological phenotype. | nih.gov |

| Human iPSC-derived Myofibers (Development) | Staining myofibers at different time points of differentiation. | Allowed for the characterization of developmental stages based on actin organization and myofiber alignment. | nih.gov |

| Human iPSC-derived Myofibers (Self-Organization) | Analyzing fiber orientation at different cell densities. | Demonstrated that initial cell density influences the alignment and maturation of muscle fibers. | nih.gov |

Plant Cell Actin Cytoskeleton Research

This compound has been a transformative tool for studying the actin cytoskeleton in plant cells, overcoming challenges posed by the cell wall. It allows for detailed visualization of the diverse and dynamic actin arrays that are crucial for cell growth, division, and reproduction in plants. biologists.comfrontiersin.org

The probe has been used to characterize the organization of F-actin throughout the plant cell cycle. In interphase cells, it reveals a complex network of cortical and endoplasmic actin filaments. tandfonline.com During mitosis, this compound staining has shown the presence of F-actin in the mitotic spindle and the phragmoplast, challenging earlier views that F-actin's role was limited to interphase cytoplasmic streaming. biologists.com By microinjecting this compound into living plant cells, researchers have been able to follow the active rearrangement of F-actin during chromosome migration and demonstrate that new actin filaments are assembled during cell plate formation. nih.gov

This compound is also critical for studying actin's role in plant reproduction. A specialized staining protocol for whole ovules has been developed to investigate the F-actin cytoskeleton within the female gametophyte, a structure that is difficult to access. frontiersin.org This method has allowed for the identification of dense actin cables and fine filaments in various cells of the embryo sac in species from the Agavoideae sub-family, highlighting actin's role in processes like fertilization and early embryo development. frontiersin.org The specificity of the staining is often confirmed by treating samples with drugs like latrunculin-B, which disrupts actin polymerization and leads to a loss of the this compound signal. frontiersin.org

Table 5: Research Findings on this compound in Plant Cell Research

| Plant/Cell Type | Research Focus | Key Finding with this compound | Reference |

|---|---|---|---|

| Various (e.g., Onion, Carrot) | F-actin organization across the cell cycle. | Revealed the presence of F-actin in the preprophase band, mitotic spindle, and phragmoplast, indicating its role throughout cell division. | biologists.com |

| Endosperm Cells (Live Imaging) | Dynamics of F-actin during mitosis. | Showed that F-actin is newly assembled during cell plate development, rather than just being passively redistributed. | nih.gov |

| Agavoideae (Female Gametophyte) | F-actin distribution during sexual reproduction. | Allowed visualization of dense actin cables and fine filaments within the embryo sac, suggesting roles in fertilization and embryogenesis. | frontiersin.org |

| Onion Bulb Epidermis | Nuclear actin structures. | Revealed diffuse F-actin labeling and distinct spot-like structures within the plant cell nucleus. | nih.gov |

Comparative Research and Methodological Challenges

Comparison with Other F-Actin Probes (e.g., Lifeact, GFP-Actin, other Phalloidin (B8060827) Conjugates)